tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate
Description
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14(4)6-8-5-9(15)13-7-12-8/h5,7H,6H2,1-4H3,(H,12,13,15) |
InChI Key |
IEEJAQJPBOXKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=O)NC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves the protection of amines using carbamates. One common protecting group is the tert-butyloxycarbonyl (Boc) group, which can be installed and removed under relatively mild conditions . The synthesis typically involves the reaction of 6-hydroxypyrimidine with tert-butyl chloroformate and methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyrimidinone derivatives, while reduction can produce pyrimidinyl alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound is noted for its potential role as a synthetic intermediate in the production of pharmaceuticals such as lacosamide, which is used to treat epilepsy. The synthesis involves several steps, including the formation of mixed acid anhydrides and condensation reactions with various amines .
- Its structure allows for modifications that can enhance biological activity or target specific pathways in disease mechanisms.
-
Biological Activity :
- Preliminary studies suggest that tert-butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate may exhibit significant biological activities. For instance, it has been explored for its interactions with enzymes involved in neurodegenerative diseases, potentially influencing pathways related to Huntington's disease .
- The compound's hydroxypyrimidine moiety makes it a candidate for further investigation into its effects on cellular processes and signaling pathways.
Synthetic Chemistry Applications
-
Synthesis of Complex Molecules :
- The compound serves as a versatile building block in organic synthesis, particularly in the development of C–N bonds through photocatalyzed reactions. This method allows for the efficient construction of biologically relevant molecules .
- Its ability to participate in various chemical reactions makes it valuable for creating derivatives that could have enhanced pharmacological properties.
- Phase-Transfer Catalysis :
Case Study 1: Lacosamide Synthesis
Research indicates that this compound can be synthesized as part of a multi-step process to produce lacosamide. This involves:
- Formation of mixed acid anhydrides.
- Condensation with amines.
The yield reported for this process was approximately 81.6%, showcasing the compound's efficiency as an intermediate .
Case Study 2: Neuroprotective Properties
A study focused on the neuroprotective effects of compounds similar to this compound found that they could modulate HDAC4 levels in models of Huntington's disease. This suggests potential therapeutic applications in neurodegenerative disorders, where modulation of histone deacetylases plays a crucial role .
Mechanism of Action
The mechanism of action of tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The carbamate group can also interact with nucleophiles, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrimidine Carbamates
Key Observations:
- Substituent Effects: Hydroxyl (6-OH): Increases polarity and solubility compared to chloro (Cl) or fluoro (F) analogs . May reduce metabolic stability due to susceptibility to oxidation. Amino (6-NH2): Improves nucleophilicity, making the compound more reactive in coupling reactions .
Molecular Weight and Steric Effects :
Hazard and Toxicity Comparisons
Table 2: Hazard Profiles of Selected Compounds
Key Observations:
- The hydroxyl group in the target compound may reduce acute oral toxicity (H302) compared to chloro or fluoro analogs but could still pose irritation risks (H315/H319).
- Chloro and fluoro analogs exhibit overlapping hazards (H302-H335), emphasizing the need for rigorous handling protocols .
Stability and Reactivity
- Hydroxyl Group : The 6-OH substituent in the target compound may increase susceptibility to oxidation, necessitating inert storage conditions (e.g., 2–8°C under argon, as seen in ).
- Carbamate Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid), a property shared across analogs .
- Reactivity : The methylene bridge (CH2) in the target compound may facilitate nucleophilic substitution reactions, akin to the ethoxyethyl linker in .
Biological Activity
tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a hydroxypyrimidine moiety, and a carbamate functional group, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H17N3O3
- Molecular Weight : 239.27 g/mol
Preliminary studies indicate that this compound may exhibit several biological activities:
- Inhibition of Enzymatic Activity :
- Antioxidant Properties :
In Vitro Studies
A series of in vitro experiments have demonstrated the compound's protective effects against neurotoxicity induced by Aβ1-42:
- Cell Viability : The compound significantly improved cell viability in astrocytes exposed to Aβ1-42.
- Inflammatory Markers : Reduction in TNF-α levels was observed, indicating anti-inflammatory properties .
In Vivo Studies
In vivo studies using scopolamine-induced models of Alzheimer's disease showed that:
- Behavioral Tests : Animals treated with this compound exhibited improved cognitive functions compared to control groups.
- Biomarker Analysis : Decreased levels of Aβ1-42 were noted in the brains of treated animals, although the results were not statistically significant compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methylpyrimidin-4-carboxylic acid | C7H8N2O2 | Lacks carbamate functionality; used in synthesis. |
| N-(tert-butoxycarbonyl)-6-amino-pyrimidin | C10H14N2O3 | Similar pyrimidine structure; used as an intermediate in drug synthesis. |
| Pyrimidine-based antiviral compounds | Varies | Broad category; includes various modifications for antiviral activity but may lack specific hydroxymethyl groups. |
The presence of both hydroxymethyl and carbamate functionalities in this compound distinguishes it from these compounds, suggesting unique reactivity and potential biological activity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Alzheimer's Disease Models :
- Oxidative Stress Research :
Q & A
Basic: What are the recommended laboratory-scale synthesis methods for tert-Butyl ((6-hydroxypyrimidin-4-yl)methyl)(methyl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a pyrimidine derivative with a tert-butyl carbamate precursor. Key steps include:
- Step 1: React 6-hydroxypyrimidin-4-methanol with tert-butyl chloroformate in the presence of a base (e.g., sodium hydride or potassium carbonate) to form the carbamate linkage .
- Step 2: Introduce the methyl group via alkylation using methyl iodide under anhydrous conditions .
- Optimization: Use inert gas (N₂) to prevent oxidation and control reaction temperatures (0–25°C) to minimize side reactions .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Based on GHS classifications for structurally analogous carbamates:
- Hazards: Acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .
Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (300 MHz, CDCl₃) identifies key signals: δ 8.22 (s, pyrimidine H), 3.28 (s, methylcarbamate), 1.36 (s, tert-butyl) .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₁H₁₈N₃O₃: 264.13) .
Advanced: How can computational methods optimize reaction pathways for its synthesis?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for carbamate formation .
- Machine Learning: Train models on existing pyrimidine-carbamate reaction datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts .
- Case Study: ICReDD’s hybrid computational-experimental approach reduced optimization time by 40% for analogous carbamates .
Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticonvulsant)?
Methodological Answer:
- Assay Standardization: Compare activities under uniform conditions (e.g., IC₅₀ in enzyme inhibition vs. in vivo neuropathic pain models) .
- Target Profiling: Use kinome-wide screening to identify off-target effects. For example, pyrimidine derivatives may interact with COX-2 (anti-inflammatory) and GABA receptors (anticonvulsant) .
- Data Reconciliation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Advanced: How to design experiments to study its enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies: Perform Michaelis-Menten analysis with varying substrate concentrations to determine inhibition modality (competitive/uncompetitive) .
- Crystallography: Co-crystallize the compound with target enzymes (e.g., COX-2 or kinases) to map binding interactions .
- Mutagenesis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .
Advanced: What are the best practices for long-term storage and stabilization?
Methodological Answer:
- Storage Conditions: Keep at –20°C in amber vials under argon to prevent hydrolysis of the carbamate group .
- Stability Testing: Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
- Incompatibilities: Avoid strong acids/bases and oxidizing agents, which degrade the pyrimidine ring .
Advanced: How to troubleshoot low yields in its synthesis?
Methodological Answer:
- Common Issues:
- Yield Optimization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
